tert-butyl(2S)-3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate
CAS No.: 2402789-80-2
Cat. No.: VC5563798
Molecular Formula: C18H28N2O4
Molecular Weight: 336.432
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2402789-80-2 |
|---|---|
| Molecular Formula | C18H28N2O4 |
| Molecular Weight | 336.432 |
| IUPAC Name | tert-butyl (2S)-3-(3-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
| Standard InChI | InChI=1S/C18H28N2O4/c1-17(2,3)23-15(21)14(20-16(22)24-18(4,5)6)11-12-8-7-9-13(19)10-12/h7-10,14H,11,19H2,1-6H3,(H,20,22)/t14-/m0/s1 |
| Standard InChI Key | YRGNYIZXPGLSEP-AWEZNQCLSA-N |
| SMILES | CC(C)(C)OC(=O)C(CC1=CC(=CC=C1)N)NC(=O)OC(C)(C)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure features a central propanoate backbone with three key substituents:
-
A 3-aminophenyl group at the β-position, providing aromaticity and hydrogen-bonding potential.
-
A tert-butoxycarbonyl (Boc)-protected amino group at the α-position, enhancing solubility and stability during synthetic procedures.
-
A tert-butyl ester at the carboxyl terminus, offering steric protection against premature hydrolysis.
The (2S) stereochemistry is critical for its interactions in chiral environments, such as enzyme-active sites or asymmetric catalysis .
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₈N₂O₄ |
| Molecular Weight | 336.432 g/mol |
| IUPAC Name | tert-butyl (2S)-3-(3-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
| InChI | InChI=1S/C18H28N2O4/c1-17(2,3)23-15(21)14(20-16(22)24-18(4,5)6)11-12-8-7-9-13(19)10-12/h7-10,14H,11,19H2,1-6H3,(H,20,22)/t14-/m0/s1 |
| SMILES | CC(C)(C)OC(=O)C(CC1=CC(=CC=C1)N)NC(=O)OC(C)(C)C |
Synthesis and Optimization
Boc Protection and Coupling Reactions
The synthesis begins with the protection of the primary amine using di-tert-butyl dicarbonate (Boc₂O) under mildly basic conditions (e.g., triethylamine in tetrahydrofuran). This step achieves >90% yield when monitored via thin-layer chromatography (TLC). Subsequent coupling of the Boc-protected intermediate with 3-aminophenylacetic acid derivatives is facilitated by carbodiimide-based reagents (e.g., EDC/HOBt), forming the propanoate backbone .
Key Reaction Conditions:
-
Solvent: Dichloromethane (DCM) or THF for optimal solubility.
-
Purification: Flash chromatography (silica gel, hexane/ethyl acetate gradient).
Industrial-Scale Considerations
For large-scale production, continuous flow reactors improve reaction control and reduce side products . Automated systems enable real-time monitoring of pH and temperature, ensuring consistent yields ≥85% .
Applications in Medicinal Chemistry
Peptide Building Block
The compound’s reactive amino and ester groups allow sequential deprotection and elongation, making it ideal for solid-phase peptide synthesis (SPPS). For example, it has been used to construct β-turn motifs in angiotensin-converting enzyme (ACE) inhibitors .
Drug Candidate Intermediate
In kinase inhibitor development, the 3-aminophenyl moiety participates in π-π stacking interactions with ATP-binding pockets . Preclinical studies highlight its incorporation into proteolysis-targeting chimeras (PROTACs) targeting BRD4 .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃): δ 1.43 (s, 18H, Boc groups), 3.21 (dd, J = 13.2 Hz, 1H, CH₂), 4.95 (m, 1H, α-CH), 6.65–7.10 (m, 4H, aromatic H).
-
¹³C NMR: δ 28.1 (Boc CH₃), 80.5 (Boc C-O), 172.1 (ester C=O).
Mass Spectrometry (MS)
-
ESI-MS: m/z 337.2 [M+H]⁺, consistent with the molecular formula C₁₈H₂₈N₂O₄.
Comparative Analysis with Related Compounds
| Feature | Target Compound | Analog (3-Iodophenyl) |
|---|---|---|
| Aromatic Substituent | 3-Aminophenyl | 3-Iodophenyl |
| Solubility (DCM) | High | Moderate |
| Biological Activity | ACE inhibition | Thyroxine mimicry |
The 3-aminophenyl group enhances hydrogen bonding compared to halogenated analogs, improving target affinity in enzyme assays .
Future Research Directions
-
Stereoselective Synthesis: Developing asymmetric catalytic methods to access (2S) configuration with >99% enantiomeric excess .
-
Biological Screening: Evaluating in vivo pharmacokinetics and toxicity profiles for PROTAC applications .
-
Computational Modeling: Using DFT calculations to predict reactivity in novel coupling reactions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume